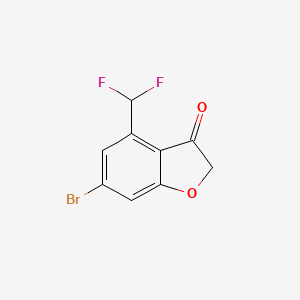![molecular formula C7H7Br2ClN2O2 B13459228 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is a chemical compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions, an amino group at the 2 position, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent acetic acid functionalization. One common method includes:
Bromination: Starting with pyridine, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 5 and 6 positions.
Amination: The dibromopyridine is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2 position.
Acetic Acid Functionalization: Finally, the amino group is reacted with chloroacetic acid in the presence of a base to form the acetic acid moiety, resulting in the formation of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine atoms or other functional groups.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced bromopyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atoms.
科学研究应用
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the construction of more complex molecules for various research purposes.
作用机制
The mechanism of action of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the acetic acid moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[(5-Chloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Dichloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Difluoropyridin-2-yl)amino]acetic acid hydrochloride
Uniqueness
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to different pharmacological or material properties.
属性
分子式 |
C7H7Br2ClN2O2 |
|---|---|
分子量 |
346.40 g/mol |
IUPAC 名称 |
2-[(5,6-dibromopyridin-2-yl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6Br2N2O2.ClH/c8-4-1-2-5(11-7(4)9)10-3-6(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H |
InChI 键 |
SOXLDBKXQWRCIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Br)Br)NCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
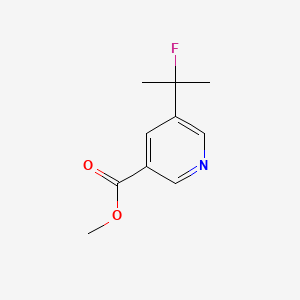
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)
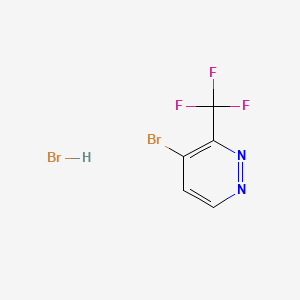
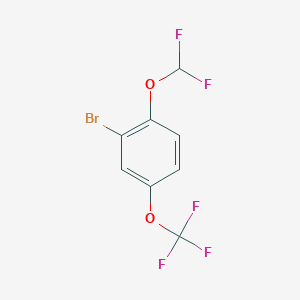
![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)
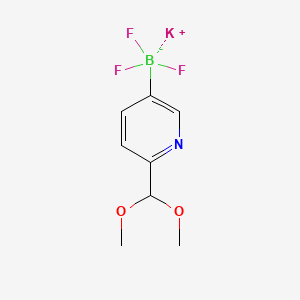
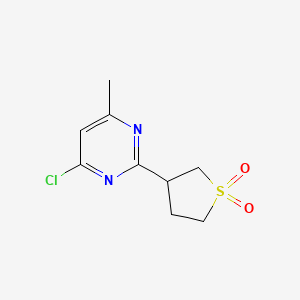

![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)
